molecular formula C21H17ClF2N2O4S B3658380 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3658380
M. Wt: 466.9 g/mol
InChI Key: OHZRFMNKSPYKFA-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide is a complex organic compound with a molecular formula of C22H19ClN4O6S This compound is known for its unique chemical structure, which includes a benzenesulfonyl group, a chloro-methoxyanilino group, and a difluorophenylacetamide group

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide involves several steps. The primary synthetic route includes the following steps:

    Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonyl chloride with an appropriate base.

    Substitution reaction: The benzenesulfonyl chloride is then reacted with 3-chloro-4-methoxyaniline to form the intermediate product.

    Acylation: The intermediate product is then acylated with 2,4-difluorophenylacetyl chloride to form the final compound.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or chloroform, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chloro group can be replaced by other nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, which can lead to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to other similar compounds, 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

  • 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(E)-(2-nitrophenyl)methylideneamino]acetamide
  • 2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide

These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O4S/c1-30-20-10-8-15(12-17(20)22)26(31(28,29)16-5-3-2-4-6-16)13-21(27)25-19-9-7-14(23)11-18(19)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZRFMNKSPYKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)F)F)S(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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